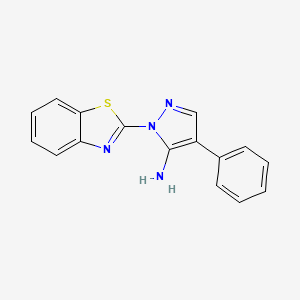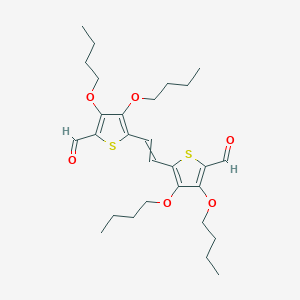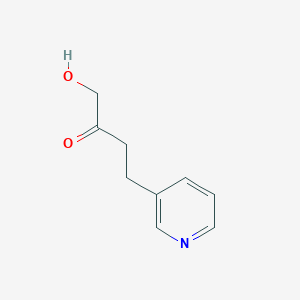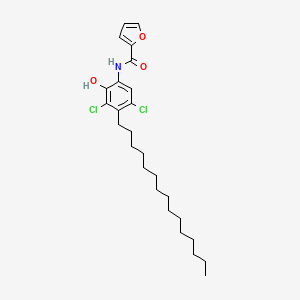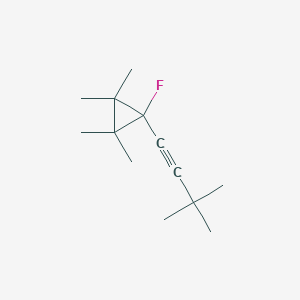
But-1-yne, 1-(1-fluoro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-1-yne, 1-(1-fluoro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl- is a synthetic organic compound characterized by its unique molecular structure This compound features a butyne backbone with a fluoro-substituted tetramethylcyclopropyl group and two additional methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of But-1-yne, 1-(1-fluoro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the cyclopropyl ring: Starting from a suitable precursor, the cyclopropyl ring can be formed through cyclopropanation reactions.
Introduction of the fluoro group: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the butyne backbone: The butyne moiety can be introduced via Sonogashira coupling or other alkyne-forming reactions.
Addition of methyl groups: Methylation can be performed using methyl iodide or other methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
But-1-yne, 1-(1-fluoro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluoro or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted derivatives with altered functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Probes: Utilized in the design of probes for studying biological processes.
Medicine
Drug Development: Exploration of its potential as a pharmacophore in drug discovery.
Industry
Material Science: Application in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of But-1-yne, 1-(1-fluoro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl- depends on its specific application. In biochemical contexts, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro group can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- But-1-yne, 1-(1-chloro-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl-
- But-1-yne, 1-(1-bromo-2,2,3,3-tetramethylcyclopropyl)-3,3-dimethyl-
Uniqueness
The unique combination of a fluoro-substituted cyclopropyl group and a butyne backbone distinguishes this compound from its analogs. The fluoro group imparts distinct electronic properties, potentially enhancing its reactivity and binding interactions in various applications.
Propriétés
Numéro CAS |
511533-77-0 |
|---|---|
Formule moléculaire |
C13H21F |
Poids moléculaire |
196.30 g/mol |
Nom IUPAC |
1-(3,3-dimethylbut-1-ynyl)-1-fluoro-2,2,3,3-tetramethylcyclopropane |
InChI |
InChI=1S/C13H21F/c1-10(2,3)8-9-13(14)11(4,5)12(13,6)7/h1-7H3 |
Clé InChI |
ROZDKZOBYQFRDS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C1(C#CC(C)(C)C)F)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


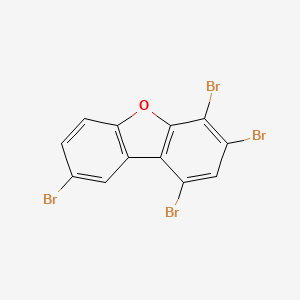
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
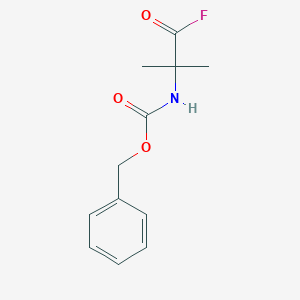

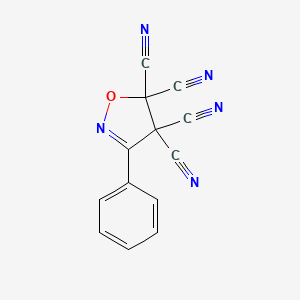
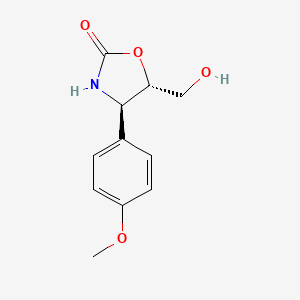


![Piperidine, 2-methyl-5-methylene-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B14239974.png)
